molecular formula C22H27FN4O2 B3323724 5-(5-Fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide CAS No. 1691223-83-2

5-(5-Fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide

Cat. No.: B3323724
CAS No.: 1691223-83-2
M. Wt: 398.5 g/mol
InChI Key: WINHZLLDWRZWRT-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as SU11248 or sunitinib malate, is a multi-targeted tyrosine kinase inhibitor (TKI) that selectively inhibits vascular endothelial growth factor receptor-2 (VEGF-R2) and platelet-derived growth factor receptor-β (PDGF-Rβ). Its structure comprises a 5-fluoro-substituted indolin-2-one core linked via a methylene bridge to a 2,4-dimethylpyrrole-3-carboxamide scaffold, with a diethylaminoethyl side chain enhancing solubility and bioavailability .

Key attributes include:

  • Potency: Demonstrated IC₅₀ values of 9 nM (VEGF-R2) and 8 nM (PDGF-Rβ) in enzymatic assays .
  • Optimized pharmacokinetics: Improved solubility (3.5 mg/mL in water) and reduced plasma protein binding compared to earlier indolin-2-one derivatives .
  • Clinical relevance: Entered phase I trials in 2003 for cancer therapy and later approved for renal cell carcinoma and gastrointestinal stromal tumors .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C3=C(C=CC(=C3)F)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1691223-83-2
Record name (E)-Sunitinib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1691223832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-SUNITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVT2TW6522
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

The primary target of this compound is the human PDGFRbeta . PDGFRbeta, or Platelet-derived growth factor receptor beta, is a cell surface tyrosine kinase receptor for members of the platelet-derived growth factor family. These growth factors are mitogens for cells of mesenchymal origin.

Mode of Action

The compound interacts with its target, PDGFRbeta, by inhibiting its activity. The inhibition of PDGFRbeta prevents the receptor from activating its downstream signaling pathways, thereby inhibiting cell proliferation.

Result of Action

The result of the compound’s action is the inhibition of PDGFRbeta, leading to a decrease in cell proliferation and survival. This can have significant effects at the molecular and cellular levels, potentially leading to a decrease in the growth of cells of mesenchymal origin.

Biological Activity

The compound 5-(5-Fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activity, particularly as an anticancer agent. This article delves into the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN2O3C_{16}H_{18}FN_2O_3, with a molecular weight of approximately 300.28 g/mol. Its structure features a pyrrole ring, an indole moiety, and a diethylamino substituent, which are critical for its biological interactions.

Structural Formula

\text{SMILES }Cc1[nH]c(\C=C\2/C(=O)Nc3ccc(F)cc23)c(C)c1C(=O)O

Key Properties

PropertyValue
Molecular Weight300.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that the compound exhibits significant anticancer properties by inhibiting various receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor (VEGF) receptors and Platelet-Derived Growth Factor (PDGF) receptors. These pathways are crucial in tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity.

The proposed mechanism involves:

  • Receptor Inhibition : The compound binds to the ATP-binding site of RTKs, preventing their activation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound causes G1 phase arrest in the cell cycle, inhibiting further proliferation.

Case Studies

Case Study 1: MCF-7 Cell Line

A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours at a concentration of 10 µM. This was accompanied by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage.

Case Study 2: A549 Cell Line

In A549 cells, the compound exhibited similar effects with an IC50 value of approximately 8 µM. Flow cytometry analysis indicated a significant increase in the population of cells in the sub-G1 phase, suggesting enhanced apoptosis.

Absorption and Distribution

The compound shows good absorption characteristics with a predicted bioavailability exceeding 50%. Its lipophilicity allows for effective distribution across biological membranes.

Metabolism

Preliminary studies suggest that the compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites that may also possess biological activity.

Excretion

The elimination half-life is estimated to be around 4 hours, with renal excretion being the primary route for metabolites.

Scientific Research Applications

Anticancer Activity

Sunitinib Acid is primarily recognized for its role as an anti-cancer agent. It acts as a tyrosine kinase inhibitor , which is crucial in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumors (GISTs). By inhibiting specific pathways involved in tumor growth and angiogenesis, it helps to reduce tumor size and prevent metastasis.

Kinase Inhibition

The compound exhibits significant activity against multiple kinases, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor)
  • PDGFR (Platelet-Derived Growth Factor Receptor)
    These interactions are vital for its effectiveness in targeting tumor vasculature and inhibiting cancer cell proliferation.

Immunosuppressive Properties

Recent studies have indicated that Sunitinib Acid may possess immunosuppressive properties, making it a candidate for managing autoimmune diseases or transplant rejection scenarios. Its ability to modulate immune responses can be beneficial in therapeutic settings where immune suppression is desired.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of Sunitinib Acid, particularly in models of neurodegenerative diseases. Its capability to cross the blood-brain barrier opens avenues for investigating its effects on neuronal survival and function.

Case Study 1: Anticancer Efficacy

In a clinical study involving patients with metastatic renal cell carcinoma treated with Sunitinib Acid, results showed a significant increase in progression-free survival compared to traditional therapies. The study demonstrated that patients experienced fewer side effects while maintaining effective tumor control.

Case Study 2: Immunosuppressive Application

A preclinical trial assessed the efficacy of Sunitinib Acid in a rodent model of autoimmune disease. The results indicated a marked reduction in disease severity and inflammation markers, suggesting its potential as an immunosuppressant.

Comparison with Similar Compounds

Modifications to the Indole Substituents

Variations in the indole ring’s halogen or functional groups significantly alter bioactivity:

Compound Indole Substituent Key Findings Reference
SU11248 (Sunitinib) 5-Fluoro Optimal balance of potency (VEGF-R2/PDGF-Rβ inhibition), solubility, and bioavailability.
5-Bromo analog 5-Bromo Reduced cellular activity due to increased hydrophobicity and poor solubility.
5-Methoxy analog 5-Methoxy Lower kinase affinity; methoxy group disrupts hydrophobic interactions with ATP-binding pockets.
6-Fluoro analog 6-Fluoro Altered binding orientation in PDGF-Rβ, leading to diminished selectivity.

Side Chain Modifications

The diethylaminoethyl side chain in SU11248 was optimized for solubility and target engagement. Substitutions in similar compounds impact pharmacokinetics:

Compound Side Chain Modification Key Findings Reference
SU11248 Diethylaminoethyl High bioavailability (oral absorption >90%) and low protein binding.
Morpholinylpropyl analog 2-Hydroxy-3-morpholin-4-ylpropyl Improved aqueous solubility (6.2 mg/mL) but reduced cellular potency due to steric hindrance.
Triazol-1-yl ethoxy analog 2-(Triazol-1-yl)ethoxy Enhanced metabolic stability but lower oral bioavailability (40%).

Comparison with Salt Forms and Crystalline Modifications

Pharmaceutical formulations of SU11248 utilize salt forms to enhance stability and manufacturability:

Formulation Salt/Crystalline Form Key Advantages Reference
Sunitinib malate L-Malate salt Non-hygroscopic, high crystallinity, and reproducible synthesis.
ε-Crystalline modification Malate ε-form Improved dissolution rate (90% release in 30 min at pH 6.8).
Amorphous form None Rapid dissolution but unstable under humid conditions.

Computational and Biophysical Insights

  • Energy optimization : SU11248 exhibits lower energy values in Universal Force Field (UFF) simulations compared to analogs, correlating with enhanced structural stability in metal-organic frameworks (MOFs) .
  • Binding dynamics: Molecular docking studies suggest the 5-fluoro group in SU11248 forms critical hydrogen bonds with VEGF-R2’s hinge region, absent in non-fluorinated analogs .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how do reaction conditions influence yield?

The compound is synthesized via condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with 2,4-dimethyl-1H-pyrrole-3-carboxamide intermediates. A reflux method in acetic acid (3–5 hours) is commonly employed, with sodium acetate as a catalyst. Recrystallization from DMF/acetic acid mixtures improves purity . Yield optimization requires precise stoichiometric ratios (1.1 equiv of aldehyde to 1.0 equiv of amino-thiazolone) and controlled reflux conditions to avoid side reactions like over-oxidation .

Q. Which analytical techniques are critical for structural validation?

  • 1H NMR (400 MHz, DMSO-d6) confirms substituent positions (e.g., methyl groups at δ 2.56 ppm) and hydrogen bonding (e.g., indole NH at δ 13.99 ppm) .
  • LCMS and ESIMS validate molecular weight (e.g., m/z 311.1 for related analogs) and purity (>94%) .
  • HPLC ensures >97% purity by resolving polar byproducts .

Q. What is the primary mechanism of action, and how is it experimentally validated?

The compound acts as a tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). Validation involves:

  • Kinase inhibition assays : Measuring IC50 values against recombinant kinase domains (e.g., VEGFR2 inhibition at nanomolar concentrations) .
  • Cellular proliferation assays : Testing anti-angiogenic effects in endothelial cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo models?

Discrepancies often arise from bioavailability or metabolic instability. Strategies include:

  • Pharmacokinetic profiling : Assessing plasma half-life and tissue distribution using radiolabeled analogs .
  • Prodrug modification : Introducing solubilizing groups (e.g., phosphate esters) to enhance in vivo activity .
  • Tumor xenograft models : Comparing dose-response curves in immune-deficient mice to correlate in vitro IC50 with tumor regression .

Q. What experimental designs are optimal for evaluating kinase selectivity?

  • Kinase profiling panels : Screen against 50+ kinases (e.g., Src, EGFR) to identify off-target effects .
  • Molecular docking studies : Use X-ray crystallography data of kinase domains to predict binding interactions and selectivity .
  • Cellular pathway analysis : Western blotting for phosphorylated downstream targets (e.g., ERK1/2 for MAPK pathway activation) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent modification : Replace the 5-fluoroindole moiety with chloro or methyl groups to assess steric/electronic effects on kinase binding .
  • Amide side-chain optimization : Substitute diethylaminoethyl with piperazine or morpholine to modulate solubility and logP .
  • Bioisosteric replacement : Exchange the pyrrole ring with thiazole to evaluate metabolic stability .

Q. What methodologies address poor aqueous solubility in preclinical testing?

  • Salt formation : Co-crystallize with hydroxybutanedioate to enhance solubility .
  • Nanoformulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve bioavailability .
  • Co-solvent systems : Employ DMSO/PEG 400 mixtures for in vitro assays without precipitation .

Q. How can predictive modeling enhance lead optimization?

  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with kinase inhibition data .
  • Molecular dynamics simulations : Predict binding stability in VEGFR2’s ATP-binding pocket over 100-ns trajectories .
  • AI-driven synthesis planning : Use COMSOL Multiphysics to simulate reaction kinetics and optimize catalyst ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide
Reactant of Route 2
Reactant of Route 2
5-(5-Fluoro-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.